molecular formula C10H10N2O2 B082152 4-(Hydroxyamino)-7-methylquinoline 1-oxide CAS No. 13442-09-6

4-(Hydroxyamino)-7-methylquinoline 1-oxide

Cat. No. B082152
CAS RN: 13442-09-6
M. Wt: 190.2 g/mol
InChI Key: WNAQAYBGPAAPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxyamino)-7-methylquinoline 1-oxide, also known as HMAQO, is a synthetic compound that has gained attention due to its potential applications in scientific research. HMAQO is a derivative of 7-methylquinoline 1-oxide and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-(Hydroxyamino)-7-methylquinoline 1-oxide involves the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 4-(Hydroxyamino)-7-methylquinoline 1-oxide induces the formation of ROS, which leads to cellular stress and ultimately apoptosis in cancer cells.

Biochemical And Physiological Effects

4-(Hydroxyamino)-7-methylquinoline 1-oxide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. 4-(Hydroxyamino)-7-methylquinoline 1-oxide has also been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, 4-(Hydroxyamino)-7-methylquinoline 1-oxide has been shown to induce the expression of various genes involved in apoptosis and cellular stress.

Advantages And Limitations For Lab Experiments

4-(Hydroxyamino)-7-methylquinoline 1-oxide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, 4-(Hydroxyamino)-7-methylquinoline 1-oxide exhibits potent antitumor activity, making it a promising candidate for cancer therapy. However, 4-(Hydroxyamino)-7-methylquinoline 1-oxide has some limitations for lab experiments. Its mechanism of action involves the generation of ROS, which can cause damage to cellular components and lead to cell death. This property can make it difficult to study the effects of 4-(Hydroxyamino)-7-methylquinoline 1-oxide on specific cellular processes.

Future Directions

There are several future directions for the research of 4-(Hydroxyamino)-7-methylquinoline 1-oxide. One potential direction is the development of 4-(Hydroxyamino)-7-methylquinoline 1-oxide-based anticancer drugs. 4-(Hydroxyamino)-7-methylquinoline 1-oxide has been shown to exhibit potent antitumor activity, and its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Additionally, further research is needed to understand the mechanism of action of 4-(Hydroxyamino)-7-methylquinoline 1-oxide and its effects on specific cellular processes. Finally, the synthesis of novel derivatives of 4-(Hydroxyamino)-7-methylquinoline 1-oxide may lead to the discovery of compounds with improved anticancer activity and reduced toxicity.

Synthesis Methods

The synthesis of 4-(Hydroxyamino)-7-methylquinoline 1-oxide involves the reaction of 7-methylquinoline 1-oxide with hydroxylamine hydrochloride in the presence of a base. The reaction occurs under reflux conditions, and the resulting product is purified through column chromatography. The purity of the final product is confirmed through NMR and mass spectrometry.

Scientific Research Applications

4-(Hydroxyamino)-7-methylquinoline 1-oxide has been found to exhibit potent antitumor activity in various cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Additionally, 4-(Hydroxyamino)-7-methylquinoline 1-oxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This property makes 4-(Hydroxyamino)-7-methylquinoline 1-oxide a potential candidate for the development of anticancer drugs.

properties

CAS RN

13442-09-6

Product Name

4-(Hydroxyamino)-7-methylquinoline 1-oxide

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-8-9(11-13)4-5-12(14)10(8)6-7/h2-6,13-14H,1H3

InChI Key

WNAQAYBGPAAPHU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=NO)C=CN2O

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO)C=CN2O

synonyms

7-METHYL-4-HYDROXYLAMINOQUINOLINE1-OXIDE

Origin of Product

United States

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